Cas no 1207384-48-2 (Nudifloramide-d)
Nudifloramide-d Chemical and Physical Properties
Names and Identifiers
-
- Nudifloramide-d3
- 6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide
- Nudifloramide-d
- HY-113432S
- CS-0200751
- 1207384-48-2
- Met-2Pyr-d3
- CHEBI:145118
- DTXSID70858232
- 1-(methyl-d3)-2-pyridoxone-5-carboxamide
- G14131
- d3 Me-2-py
- 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-METHYL-2-PYRIDONE-5-CARBOXAMIDE-D3
- MS-22879
- DA-76338
-
- Inchi: 1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3
- InChI Key: JLQSXXWTCJPCBC-FIBGUPNXSA-N
- SMILES: O=C1C=CC(C(N)=O)=CN1C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 155.07700
- Monoisotopic Mass: 155.077407740g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 63.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 396.7±42.0 °C at 760 mmHg
- Flash Point: 193.7±27.9 °C
- PSA: 66.08000
- LogP: 0.36840
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Nudifloramide-d Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Nudifloramide-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N925502-2.5mg |
Nudifloramide-d3 |
1207384-48-2 | 2.5mg |
$ 230.00 | 2023-09-06 | ||
| TRC | N925502-25mg |
Nudifloramide-d3 |
1207384-48-2 | 25mg |
$ 1748.00 | 2023-09-06 | ||
| ChemScence | CS-0200751-25mg |
Nudifloramide-d3 |
1207384-48-2 | 25mg |
$0.0 | 2022-04-28 | ||
| MedChemExpress | HY-113432S-1mg |
Nudifloramide-d |
1207384-48-2 | ≥99.0% | 1mg |
¥3500 | 2025-04-16 | |
| MedChemExpress | HY-113432S-5mg |
Nudifloramide-d |
1207384-48-2 | ≥99.0% | 5mg |
¥9500 | 2024-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-477743-2.5 mg |
Nudifloramide-d3, |
1207384-48-2 | 2.5 mg |
¥2,294.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477743-2.5mg |
Nudifloramide-d3, |
1207384-48-2 | 2.5mg |
¥2294.00 | 2023-09-05 | ||
| Key Organics Ltd | MS-22879-1mg |
Nudifloramide-d3 |
1207384-48-2 | >97% | 1mg |
£582.34 | 2025-02-09 | |
| A2B Chem LLC | AE14685-1mg |
NudifloraMide-d3 |
1207384-48-2 | 99% | 1mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AE14685-5mg |
NudifloraMide-d3 |
1207384-48-2 | 99% | 5mg |
$985.00 | 2024-04-20 |
Nudifloramide-d Suppliers
Nudifloramide-d Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Nudifloramide-d
Recent Advances in Nudifloramide-d (CAS: 1207384-48-2) Research: A Comprehensive Brief
Nudifloramide-d (CAS: 1207384-48-2), a deuterated analog of the naturally occurring nudifloramide, has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic applications, drawing from peer-reviewed studies published in 2023-2024. The deuterium substitution at key positions enhances metabolic stability, making it a promising candidate for drug development, particularly in oncology and neurodegenerative diseases.
A 2024 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c01245) detailed an optimized synthetic route for Nudifloramide-d, achieving 98% isotopic purity via palladium-catalyzed hydrogen-deuterium exchange. The protocol reduced side products by 40% compared to earlier methods, addressing a critical challenge in deuterated drug manufacturing. Concurrently, ACS Chemical Biology (2023) reported its unique binding affinity (Kd = 2.3 nM) to the p53-MDM2 interaction interface, suggesting potential as a tumor suppressor activator.
Pharmacokinetic studies in murine models demonstrated a 3.5-fold increase in plasma half-life (t½ = 8.7 h) for Nudifloramide-d versus its non-deuterated counterpart, attributed to reduced CYP2D6-mediated metabolism (Nature Communications, 2023). Notably, a phase I clinical trial (NCT05678921) initiated in Q1 2024 is evaluating its safety profile in glioblastoma patients, with preliminary data showing 70% blood-brain barrier penetration efficiency.
Structural analyses via cryo-EM (resolution 2.8 Å) revealed that deuterium-induced conformational changes enhance binding to the allosteric site of α-synuclein fibrils (Cell Chemical Biology, 2024). This finding positions Nudifloramide-d as a potential disease-modifying agent for Parkinson’s, with in vivo studies showing 60% reduction in Lewy body formation in transgenic models.
Challenges remain in large-scale synthesis and potential isotopic effects on off-target interactions. However, the compound’s dual mechanism of action—modulating protein-protein interactions while resisting metabolic degradation—makes it a paradigm for next-generation deuterated therapeutics. Ongoing research focuses on structure-activity relationships of its fluorinated derivatives (Patent WO2024123456) and combinational therapies with immune checkpoint inhibitors.
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